

An In-depth Technical Guide to the Physicochemical Properties of Rinderine Reference Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rinderine*

Cat. No.: *B1680642*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the **Rinderine** reference standard. The information is intended to support research, quality control, and drug development activities involving this pyrrolizidine alkaloid.

Introduction to Rinderine

Rinderine is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those from the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] As a member of the pyrrolizidine alkaloid class, **Rinderine** is characterized by a necine base esterified with a necic acid.[2] Due to the potential for hepatotoxicity associated with unsaturated pyrrolizidine alkaloids, the accurate identification and quantification of **Rinderine** are crucial in the safety assessment of herbal products and other materials.[1] A certified reference standard is essential for these analytical applications, ensuring the reliability and accuracy of experimental results.

Physicochemical Properties

The fundamental physicochemical properties of the **Rinderine** reference standard are summarized in the tables below. These data are critical for method development, analytical characterization, and understanding the compound's behavior in various matrices.

Table 1: General and Chemical Identity of **Rinderine**

| Property | Value |
|----------------------|---|
| CAS Number | 6029-84-1 |
| Molecular Formula | C ₁₅ H ₂₅ NO ₅ |
| Molecular Weight | 299.36 g/mol |
| IUPAC Name | [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1] |
| Synonyms | O-Demethylheliotrine, Heliotridine trachelanthate |
| Chemical Class | Pyrrolizidine Alkaloid[2] |
| Physical Description | Crystalline solid |
| Purity | Typically supplied as a primary reference standard with a purity of 95-99%. [3] |
| Storage Conditions | Long-term: < -15°C; Short-term: 0-4°C. Store in a dry, dark place.[2] |

Table 2: Structural and Spectroscopic Identifiers of **Rinderine**

| Identifier | Value |
|------------|---|
| SMILES | C--INVALID-LINK--C) (C(=O)OCC1=CCN2[C@H]1--INVALID-LINK--O)O">C@HO[1] |
| InChI | InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1[1] |
| InChIKey | SFVVQRJOGUKCEG-ZRQNBXSA-N[1] |

Table 3: Solubility Profile of **Rinderine**

| Solvent | Solubility |
|-----------------|------------|
| DMSO | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |

Experimental Protocols

The following sections detail generalized experimental methodologies for the characterization of the **Rinderine** reference standard. These protocols are based on established methods for the analysis of pyrrolizidine alkaloids.

This method is suitable for the quantification and purity assessment of **Rinderine**.

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is commonly used.[4][6]
- Mobile Phase: A gradient elution with two solvents is typical:
 - Solvent A: Water with 0.1% formic acid.[6]
 - Solvent B: Methanol or acetonitrile with 0.1% formic acid.[6][7]
- Gradient Program: A representative gradient starts with a low percentage of Solvent B, which is gradually increased to elute the analyte and any impurities.[6]
- Mass Spectrometry Parameters: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][6] Specific

precursor-to-product ion transitions for **Rinderine** would be optimized.

- Sample Preparation: The **Rinderine** reference standard is accurately weighed and dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration.[8]
- Purity Calculation: The purity is determined by calculating the area percentage of the **Rinderine** peak relative to the total area of all detected peaks in the chromatogram.[9]

A combination of spectroscopic techniques is employed for the structural confirmation of the **Rinderine** reference standard.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR: These are fundamental for elucidating the carbon-hydrogen framework of the molecule.[1][10] The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or MeOD).
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded carbons and protons (HSQC), and long-range carbon-proton correlations (HMBC), which is crucial for unambiguous assignment of the complex structure.[11]
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which is used to confirm the elemental composition ($\text{C}_{15}\text{H}_{25}\text{NO}_5$).[12]
 - Tandem MS (MS/MS): Fragmentation patterns provide structural information about the necine base and the necic acid ester moiety.[3][13] Common fragments for **Rinderine** are observed at m/z 138 and 93.[3]
- Infrared (IR) Spectroscopy:
 - IR spectroscopy is used to identify the presence of key functional groups.[14][15] For **Rinderine**, characteristic absorption bands would be observed for:
 - O-H stretching (hydroxyl groups)

- C-H stretching (alkane and alkene moieties)
- C=O stretching (ester carbonyl group)
- C-O stretching (ester and alcohol groups)
- C-N stretching (tertiary amine)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.[\[16\]](#)[\[17\]](#)

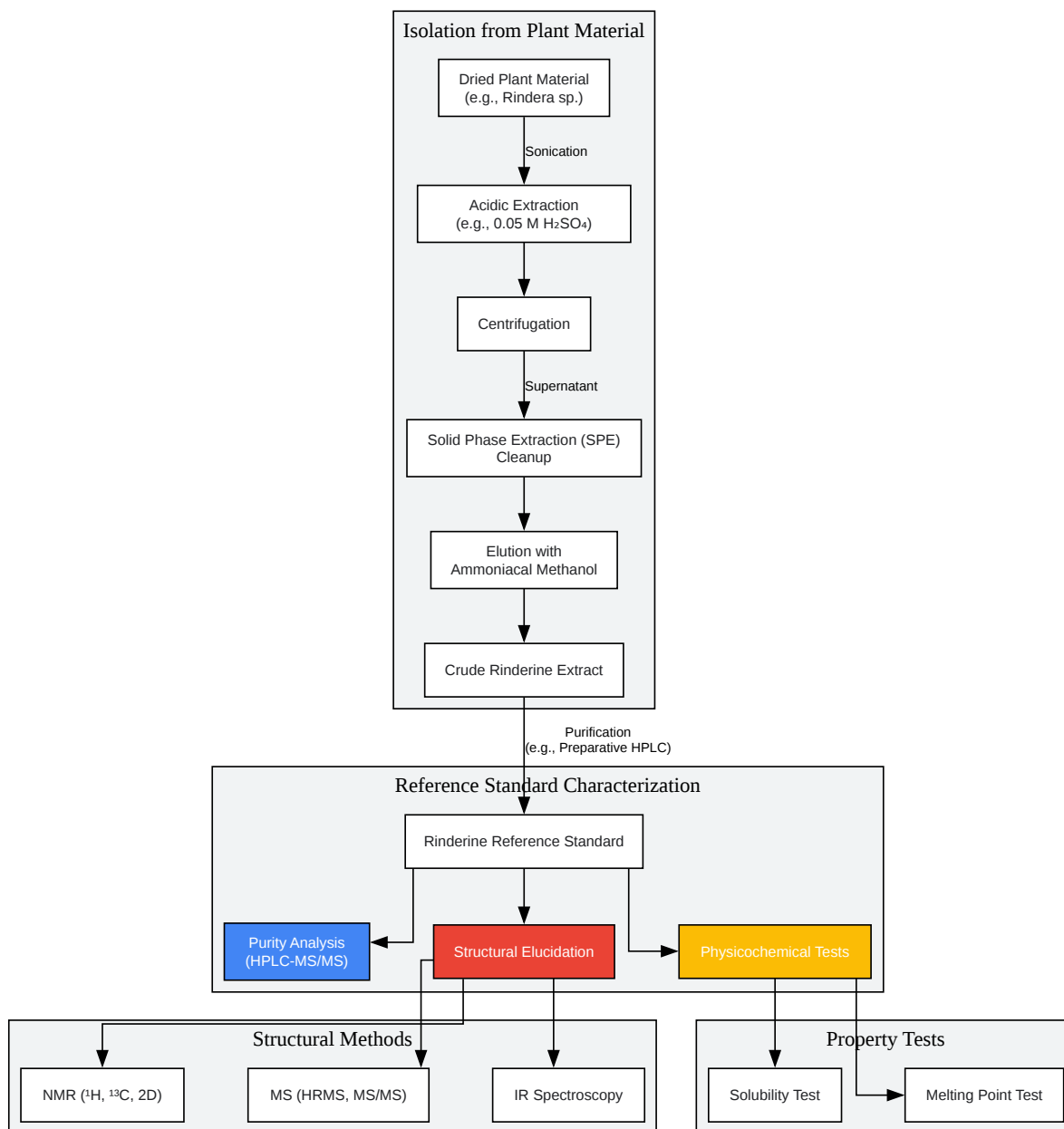
- Preparation: An excess amount of the **Rinderine** reference standard is added to a known volume of the solvent of interest in a sealed flask.
- Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[16\]](#)
- Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **Rinderine** in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.

The capillary method is a standard technique for determining the melting point of a crystalline solid.[\[18\]](#)[\[19\]](#)

- Sample Preparation: A small amount of the finely powdered, dry **Rinderine** reference standard is packed into a capillary tube to a height of 2.5-3.5 mm.[\[20\]](#)
- Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped at a controlled rate (e.g., 1°C/minute).[\[20\]](#)[\[21\]](#)
- Observation: The temperature range from the point at which the first droplet of liquid appears (onset point) to the point at which the entire solid has melted (clear point) is recorded as the melting range.[\[18\]](#)

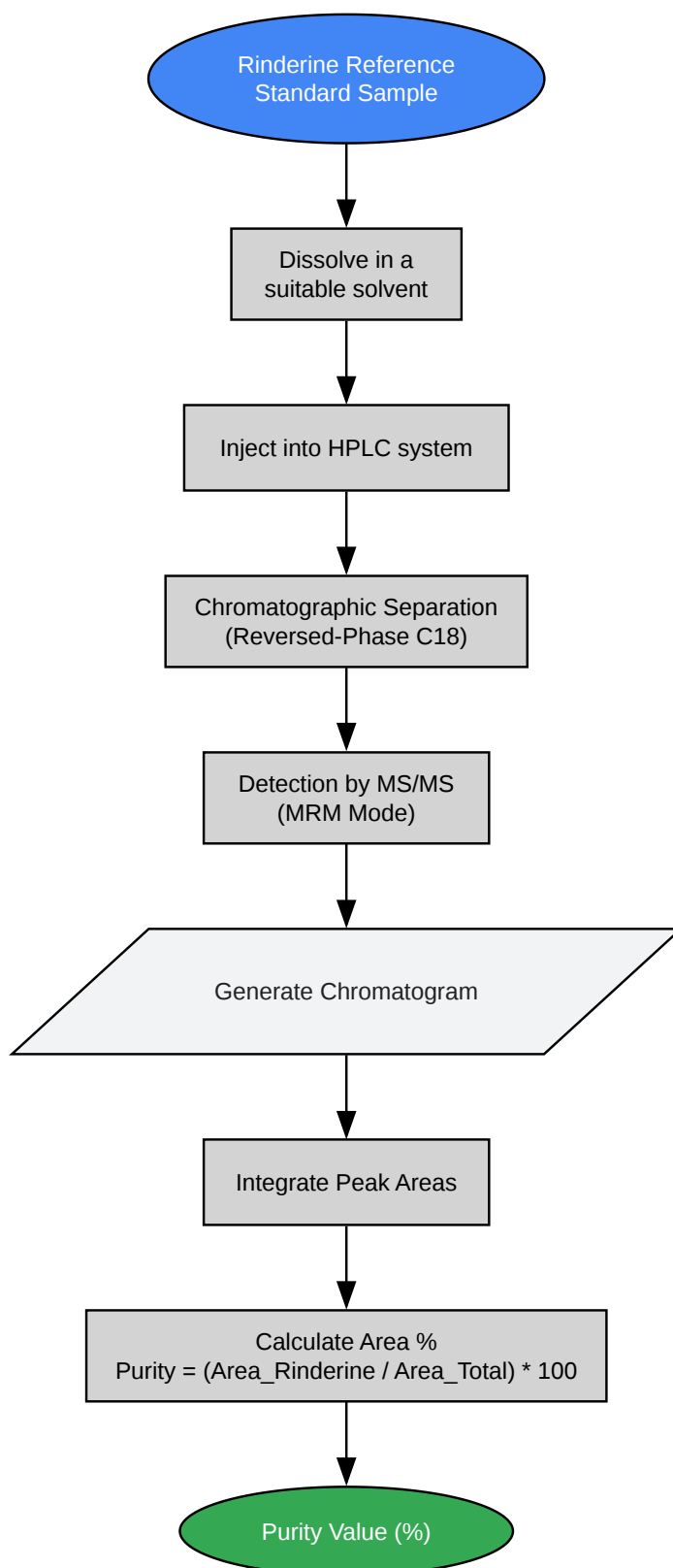
Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of the **Rinderine** reference standard.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and characterization of **Rinderine**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for HPLC-based purity determination of **Rinderine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rinderine | C₁₅H₂₅NO₅ | CID 442758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bfr.bund.de [bfr.bund.de]
- 5. lcms.cz [lcms.cz]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 7. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bfr.bund.de [bfr.bund.de]
- 9. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. phytojournal.com [phytojournal.com]
- 15. personal.utdallas.edu [personal.utdallas.edu]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. thinksrs.com [thinksrs.com]
- 19. uspbpep.com [uspbpep.com]
- 20. thinksrs.com [thinksrs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Rinderine Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680642#physicochemical-properties-of-rinderine-reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com